molecular formula C31H32N2O11S B303429 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Cat. No. B303429
M. Wt: 640.7 g/mol
InChI Key: CVOUWPZPGDYHAW-KURKPJLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, also known as MTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood. However, it has been suggested that 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside exerts its biological activity through the inhibition of enzymes involved in various cellular processes. 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to exhibit antifungal and antibacterial properties. Additionally, 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has several advantages for lab experiments, including its high yield, purity, and stability. However, there are also some limitations associated with the use of 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments. For example, the synthesis of 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can be challenging, and the compound may exhibit low solubility in certain solvents.

Future Directions

There are several potential future directions for the research of 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. One potential direction is the investigation of the mechanism of action of 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, which could provide insight into its biological activity. Additionally, the use of 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside as a fluorescent probe for the detection of metal ions could be further explored. Furthermore, the potential use of 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections could be investigated.
In conclusion, 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside have been discussed in this paper. Further research is needed to fully understand the potential of 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in various applications.

Synthesis Methods

The synthesis of 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in the presence of acetic acid. The reaction proceeds through a condensation reaction, followed by oxidation and cyclization to form the final product. The synthesis of 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to exhibit anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Molecular Formula

C31H32N2O11S

Molecular Weight

640.7 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[(4Z)-4-[(4-methoxyphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C31H32N2O11S/c1-17(34)40-16-25-26(41-18(2)35)27(42-19(3)36)28(43-20(4)37)30(44-25)45-31-32-24(15-21-11-13-23(39-5)14-12-21)29(38)33(31)22-9-7-6-8-10-22/h6-15,25-28,30H,16H2,1-5H3/b24-15-/t25-,26-,27+,28-,30?/m1/s1

InChI Key

CVOUWPZPGDYHAW-KURKPJLKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)SC2=N/C(=C\C3=CC=C(C=C3)OC)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.